1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including methoxy, benzyl, furan, thiazole, and urea moieties. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a furan-2-yl ketone with a thioamide under acidic conditions.
Introduction of the benzyl group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl and thiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the urea moiety can produce primary or secondary amines.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This can lead to changes in cellular processes and biological pathways, making it a valuable tool for studying biochemical mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-3-(2-furylmethyl)urea: This compound lacks the thiazole ring, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxybenzyl)-3-(4-methylthiazol-5-yl)urea: This compound lacks the furan ring, which may influence its chemical properties and applications.
The presence of both the furan and thiazole rings in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12-17(27-18(22-12)15-5-4-8-26-15)11-21-19(23)20-10-13-6-7-14(24-2)16(9-13)25-3/h4-9H,10-11H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRMMGIAUQSEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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